3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile
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Overview
Description
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile consists of a benzenecarbonitrile group attached to a 3,3-dimethyl-2-oxo-1-azetanyl group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile:
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity and stability. Researchers use it as an intermediate in the synthesis of more complex molecules. Its azetidine ring and nitrile group make it a versatile precursor in the construction of various organic frameworks .
Material Science
In material science, 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is studied for its potential in creating new materials with unique properties. Its incorporation into polymers and other materials can enhance characteristics such as thermal stability, mechanical strength, and chemical resistance .
Catalysis Research
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is also studied in catalysis research. Its unique structure can act as a ligand or a catalyst in various chemical reactions, promoting more efficient and selective transformations in synthetic chemistry.
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Safety and Hazards
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is classified as acutely toxic via inhalation, dermal contact, and ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
properties
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-4-9(6-10)7-13/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEMABAJEAKDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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